6-甲基噌啉-4-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

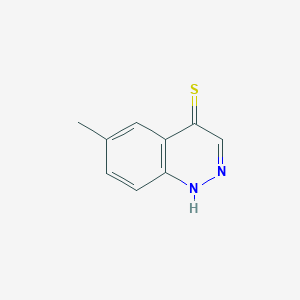

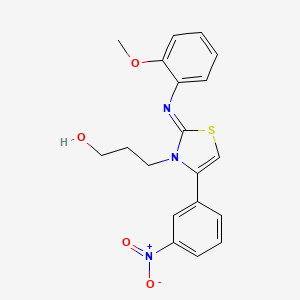

6-Methylcinnoline-4-thiol is a chemical compound with the molecular formula C9H8N2S . It is a type of thiol, which are also known as mercaptans . Thiols are analogous to alcohols and are named in a similar fashion, except the suffix -thiol is used in place of -ol .

Molecular Structure Analysis

The molecular structure of 6-Methylcinnoline-4-thiol consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) . Chemical Reactions Analysis

Thiols, such as 6-Methylcinnoline-4-thiol, can participate in various chemical reactions. One of the most common reactions involving thiols is the thiol-Michael addition reaction . This reaction is a powerful tool in materials science due to its modular “click” nature, allowing for the implementation of this highly efficient, “green” reaction in applications that vary from small molecule synthesis to in situ polymer modifications in biological systems .Physical And Chemical Properties Analysis

6-Methylcinnoline-4-thiol has a molecular weight of 176.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the molecule are both 176.04081944 g/mol . The topological polar surface area of the molecule is 56.5 Ų .科学研究应用

色谱分析:该化合物已用于高效液相色谱 (HPLC) 中以分析生物学上重要的硫醇。正如 Gatti、Cavrini、Roveri 和 Pinzauti (1990) 在他们关于 HPLC 分析硫醇(包括谷胱甘肽、半胱氨酸等)的荧光标记试剂的研究中所证明的那样,该应用在药物制剂中很重要 (Gatti、R.、Cavrini、V.、Roveri、P. 和 Pinzauti、S.,1990)。

硫醇点击化学:6-甲基噌啉-4-硫醇中硫醇基团的多功能性在“硫醇点击化学”中得到利用。该方法在化学、生物、材料和工程领域都有应用。Hoyle、Lowe 和 Bowman (2010) 在他们的综述中重点介绍了硫醇点击化学的广泛应用 (Hoyle、C.、Lowe、A. 和 Bowman、C.,2010)。

抗菌剂的合成:该化合物的合成抗菌剂的潜力已被探索。Sharma、Hussain 和 Amir (2008) 研究了喹啉-8-醇较新类似物的合成,证明了 6-甲基噌啉-4-硫醇在产生具有有趣抗菌活性的化合物中的作用 (Sharma、J.、Hussain、S. 和 Amir、M.,2008)。

硫醇依赖性生物过程:Herzog 等人 (2017) 对基因表达谱的研究提到了使用硫醇连接的烷基化进行 RNA 测序,表明硫醇化合物在了解 RNA 转录、加工和衰变动力学中的重要性 (Herzog、V. A.、Reichholf、B.、Neumann、T.、Rescheneder、P.、Bhat、P.、Burkard、T. R.、Wlotzka、W.、von Haeseler、A.、Zuber、J. 和 Ameres、S. L.,2017)。

聚合物合成中的硫醇-烯加成:Türünç 和 Meier (2010) 探索了可再生平台化学品的硫醇-烯加成以开发可再生单体,展示了聚合物合成中的应用 (Türünç、O. 和 Meier、M. A. R.,2010)。

甲基化药物遗传学:Weinshilboum、Otterness 和 Szumlanski (1999) 讨论了甲基转移酶(包括硫嘌呤甲基转移酶)在药物遗传学中的作用。这项研究强调了硫醇化合物在药物代谢和毒性中的更广泛影响 (Weinshilboum、R.、Otterness、D. M. 和 Szumlanski、C. L.,1999)。

囊性纤维化中的粘液溶解活性:Yuan 等人 (2015) 研究了使用硫醇改性碳水化合物化合物治疗炎症性气道(例如囊性纤维化)中的病理性粘液凝胶形成。这项研究强调了硫醇化合物在呼吸系统疾病中的潜在治疗应用 (Yuan、S.、Hollinger、M.、Lachowicz-Scroggins、M. E.、Kerr、S. C.、Dunican、E. M.、Daniel、B. M.、Ghosh、S.、Erzurum、S. C.、Willard、B.、Hazen、S. L.、Huang、X.、Carrington、S. D.、Oscarson、S. 和 Fahy、J. V.,2015)。

作用机制

Target of Action

Thiols, in general, play a crucial role in various cellular processes, including redox maintenance, xenobiotic detoxification, and resistance to oxidative stress .

Mode of Action

6-Methylcinnoline-4-thiol, as a thiol compound, may interact with its targets through a thiol-mediated transportation pathway . Thiols are known to react rapidly with biological free radicals, acting as good radical scavenging antioxidants . This reaction generates thiyl radicals, which are strong, potentially damaging oxidants that need to be removed for the process to be effective .

Biochemical Pathways

Thiols, including 6-Methylcinnoline-4-thiol, can affect various biochemical pathways. They are involved in enzymatic reactions, apoptosis, detoxification, and antioxidant protection . They also play a role in the oxidation state of glutathione and the extent of protein S-thiolation, acting as a source of superoxide and hydrogen peroxide .

Pharmacokinetics

Thiols in general are known to be involved in various metabolic functions and can undergo reversible oxidation and reduction, contributing to many cell functions .

Result of Action

Thiols are known to play a critical role in maintaining an intracellular reducing environment via the reduction of toxic oxidants . They also facilitate metal ion homeostasis and the detoxification of electrophilic xenobiotics/metabolites .

Action Environment

The action, efficacy, and stability of 6-Methylcinnoline-4-thiol can be influenced by various environmental factors. For instance, the position of the equilibrium in thiol-mediated reactions is strongly affected by steric effects . Moreover, thiol groups are exquisitely sensitive to their local environment .

生化分析

Biochemical Properties

It is known that thiols, such as 6-Methylcinnoline-4-thiol, can participate in redox reactions and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that 6-Methylcinnoline-4-thiol may interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.

Cellular Effects

Thiol groups, like the one present in 6-Methylcinnoline-4-thiol, are known to enhance cellular association and internalization of various materials . This suggests that 6-Methylcinnoline-4-thiol could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiol additions to Michael acceptors, a class of compounds that includes 6-Methylcinnoline-4-thiol, have been studied computationally . These studies suggest that 6-Methylcinnoline-4-thiol could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 6-Methylcinnoline-4-thiol in animal models. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Thiol-containing compounds are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection .

Transport and Distribution

Thiol-mediated transportation is a promising approach in nanomedicine design for solid tumor therapy .

Subcellular Localization

Mrna stability has been shown to play a role in the subcellular localization of molecules .

属性

IUPAC Name |

6-methyl-1H-cinnoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAOOPSBHWXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=CC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)

![2-Chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B2882043.png)

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)

![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)